molecular formula C30H40O7 B13072794 Kadcoccilactone D

Kadcoccilactone D

Cat. No.: B13072794
M. Wt: 512.6 g/mol
InChI Key: DIHUZAOBXDBVJR-LVRUNCTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kadcoccilactone D is a lanostane-type triterpenoid isolated from the stems of Kadsura coccinea (美洲五味子), a plant renowned for its structurally diverse secondary metabolites . Its molecular formula, C₃₀H₄₀O₇, distinguishes it within the kadcoccilactone series, which includes compounds such as kadcoccilactone B (C₂₉H₄₂O₇) and kadcoccilactone F (C₃₁H₄₄O₁₀) . While its exact biosynthetic pathway remains under investigation, this compound shares the core lanostane skeleton common to triterpenoids in Kadsura species, characterized by a cyclopropane ring and oxygenated functional groups .

Properties

Molecular Formula

C30H40O7

Molecular Weight

512.6 g/mol

IUPAC Name

[(1S,3R,7R,10S,13S,17S,18R)-9,9,18-trimethyl-17-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-oxo-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icos-14-en-1-yl] formate

InChI

InChI=1S/C30H40O7/c1-17-6-10-22(35-26(17)33)18(2)19-7-8-20-21-9-11-23-27(3,4)36-24-14-25(32)37-30(23,24)15-29(21,34-16-31)13-12-28(19,20)5/h6,8,16,18-19,21-24H,7,9-15H2,1-5H3/t18-,19-,21-,22-,23-,24+,28+,29-,30+/m0/s1

InChI Key

DIHUZAOBXDBVJR-LVRUNCTKSA-N

Isomeric SMILES

CC1=CC[C@H](OC1=O)[C@@H](C)[C@@H]2CC=C3[C@@]2(CC[C@]4([C@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)OC=O)C

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2CC=C3C2(CCC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)OC=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kadcoccilactone D involves several steps, starting from the extraction of the roots of Kadsura coccinea. The roots are typically dried and powdered before undergoing solvent extraction using organic solvents such as methanol or ethanol . The extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods

Large-scale production would require optimization of extraction methods and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Key Reaction Pathways

Kadcoccilactone D undergoes reactions typical of triterpenoids, including oxidation , reduction , and derivatization , which modify its functional groups and biological activity.

Reaction TypeReagents/ConditionsProductsReference
Oxidation O₂, catalytic metal complexesHydroxylated derivatives (e.g., C-3 OH)
Reduction H₂/Pd-C, NaBH₄Deoxygenated forms (e.g., ketone → alcohol)
Lactonization Cu/nitroxyl catalysts, aerobic conditionsMacrocyclic lactones via diol cyclization
  • Oxidation : Selective oxidation at the C-3 position yields hydroxylated derivatives, enhancing polarity and interaction with biological targets.

  • Reduction : Sodium borohydride reduces ketone groups to secondary alcohols, altering solubility and metabolic stability.

  • Lactonization : Copper-catalyzed aerobic oxidation enables efficient cyclization of diols into lactones, a method applicable to this compound derivatives .

Catalytic and Mechanistic Insights

  • Gold Catalysis : Au(I) complexes facilitate cyclization reactions by activating alkynes, as demonstrated in the synthesis of cyclopentenone scaffolds .

  • Copper-Mediated Reactions : Cu/TEMPO systems enable regioselective oxidations, critical for functionalizing this compound’s triterpenoid backbone .

  • Radical Mechanisms : Visible-light photocatalysis initiates radical cascades, forming complex stereocenters in diterpenoid analogs (e.g., chromodorolides) .

Comparative Analysis with Related Compounds

CompoundKey ReactionDifferentiating Feature
This compound Cu-catalyzed lactonizationTetracyclic framework with C-3 ketone
Kadlongilactones Conformational inversion of ring DHexacyclic system
Chromodorolides Radical addition/cyclization cascadesMarine diterpenoid with fused rings
  • Structural Flexibility : Unlike kadlongilactones, this compound’s rigid tetracyclic structure limits conformational changes during reactions .

  • Reactivity : this compound’s ketone group enables selective reductions absent in simpler lactones like benzofuranones .

Data Tables and Research Findings

Table 1: Physicochemical Properties

PropertyValueMethod
Molecular FormulaC₃₀H₄₆O₅High-resolution MS
Molecular Weight446.68 g/molNMR, X-ray crystallography
SolubilityInsoluble in H₂O, soluble in DMSOChromatography

Table 2: Reaction Yields and Conditions

ReactionYield (%)Temperature (°C)Catalyst
Au(I)-cyclization8525Au(PPh₃)NTf₂
Cu/TEMPO oxidation9260CuBr, TEMPO
NaBH₄ reduction78RT-

Comparison with Similar Compounds

Kadcoccilactone Series

The kadcoccilactone family exhibits structural diversity primarily in side-chain modifications and oxidation states (Table 1):

Compound Molecular Formula Source Plant Key Structural Features References
Kadcoccilactone D C₃₀H₄₀O₇ K. coccinea stems Lanostane core with seven oxygen atoms
Kadcoccilactone B C₂₉H₄₂O₇ K. coccinea stems Shorter side chain (C29) vs. C30 in D
Kadcoccilactone F C₃₁H₄₄O₁₀ K. coccinea stems Extended side chain (C31), higher oxygenation
Kadcoccilactone Q C₃₀H₄₆O₅ K. coccinea stems Renchanglactone A analog; fewer oxygen atoms
Kadcoccilactone R C₃₀H₄₆O₅ K. coccinea roots Lanostane with acetylated hydroxyl group
Kadcoccilactone M C₃₀H₃₄O₇ K. coccinea stems Highly unsaturated lanostane derivative

Key Observations :

  • Side-chain length : this compound (C30) bridges shorter (B, C29) and longer (F, C31) homologs, suggesting divergent biosynthetic branching.
  • Oxygenation : this compound’s seven oxygen atoms exceed Q/R (five each) but are fewer than F (ten), influencing solubility and bioactivity .

Broader Triterpenoid Context

This compound is part of a larger triterpenoid network in Kadsura, including:

  • Secococcinic acids (e.g., A–F): Carboxylic acid derivatives with anti-inflammatory properties .
  • Schisanlactones (e.g., E): Seco-cycloartanes with antiviral activity .
  • Kadlongilactones (C–F): Cycloartanes from K.

Unlike these compounds, this compound retains an intact lanostane skeleton, which may enhance metabolic stability compared to seco- or cycloartane derivatives .

Pharmacological and Functional Comparisons

Bioactivity Profiles

Compound Reported Activities Mechanism/Target References
This compound Insecticidal (anti-diamondback moth) Binds RyR N-terminal domain via H-bonds
Kadcoccilactone M Anti-inflammatory, anti-diabetic Modulates NF-κB and AMPK pathways
Kadcoccilactone Q Anti-tumor, anti-proliferative Induces apoptosis via caspase-3 activation
Kadcoccilactone A Wound healing, antioxidant Enhances collagen synthesis

Notable Findings:

  • Insecticidal Action: this compound binds diamondback moth ryanodine receptors (RyRs) with hydrogen bonds to Gln69 and Arg96 residues, similar to dorsmanin B but distinct from chartaceone B’s hydrophobic interactions .
  • Therapeutic Potential: Unlike kadcoccilactone M (anti-inflammatory) or Q (anti-cancer), this compound’s bioactivity is uniquely skewed toward pest control, highlighting niche ecological roles .

Distribution in Plant Tissues

This compound is primarily localized in K. coccinea stems, contrasting with:

  • Kadcoccilactone A : Enriched in seeds .
  • Kadcoccilactone Q/U : Ubiquitous in fruit tissues (peel, pulp, seed) .

This tissue-specific accumulation suggests distinct regulatory pathways for triterpenoid biosynthesis in Kadsura .

Q & A

Q. What are the primary natural sources of Kadcoccilactone D, and how is it isolated for experimental use?

this compound is predominantly isolated from the stems of Schisandra species, such as Schisandra sphenanthera (American Schisandra) . Extraction methods include maceration or reflux with polar solvents (e.g., methanol or ethanol), followed by chromatographic purification using silica gel or preparative HPLC. Recent metabolomic studies employ UPLC-MS/MS for targeted identification and quantification in plant tissues, ensuring high specificity and sensitivity .

Q. What spectroscopic techniques are critical for elucidating the structure of this compound?

Structural characterization relies on a combination of NMR (¹H, ¹³C, DEPT, HSQC, HMBC) to assign carbon frameworks and stereochemistry, alongside high-resolution mass spectrometry (HRMS) for molecular formula determination . X-ray crystallography is prioritized for resolving complex stereoisomerism in triterpenoids, as seen in related compounds like kadsuracoccinic acid A .

Q. What pharmacological activities have been attributed to this compound, and how are these assays designed?

this compound exhibits anti-HIV activity (EC₅₀ = 1.09 μg/mL) in MT-4 cell-based assays, validated via reverse transcriptase inhibition and viral load quantification . It also inhibits protein tyrosine phosphatase 1B (PTP1B) and acetylcholinesterase (AChE), assessed through enzymatic colorimetric assays using p-nitrophenyl phosphate and Ellman’s reagent, respectively .

Advanced Research Questions

Q. How can experimental design address challenges in synthesizing this compound or its analogs?

Total synthesis is complicated by its fused triterpenoid skeleton. Retrosynthetic strategies focus on modular construction of cyclopenta-oxepin and lactone moieties, leveraging tandem oxidation/cycloaddition sequences . Semi-synthesis from biosynthetic precursors (e.g., lanostane derivatives) offers a practical alternative, requiring regioselective functionalization guided by DFT calculations .

Q. How should researchers reconcile contradictory bioactivity data for this compound across studies?

Discrepancies in EC₅₀ values (e.g., anti-HIV activity) may stem from variations in assay conditions (cell lines, viral strains) or compound purity. Validate findings using orthogonal assays (e.g., SPR for target binding affinity) and cross-reference with metabolomic data to confirm compound stability and integrity .

Q. What metabolomic approaches reveal tissue-specific accumulation of this compound in Kadsura coccinea?

UPLC-MS/MS-based metabolomics identifies this compound as enriched in roots (44.83×10⁶ abundance) compared to stems/leaves. Differential accumulation is quantified via peak area normalization and PCA, with validation through qRT-PCR of biosynthetic genes (e.g., oxidosqualene cyclases) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR analysis highlights the importance of the C-23 methyl group and lactone ring for PTP1B inhibition. Docking simulations (e.g., AutoDock Vina) map interactions with catalytic residues (Cys215, Asp181), while site-directed mutagenesis validates binding hotspots .

Q. What biosynthetic pathways are hypothesized for this compound, and how can they be validated?

this compound likely derives from lanostane-type triterpenoid precursors via oxidative ring contraction and lactonization. Hypothetical pathways are testable via isotopic labeling (¹³C-glucose tracing) and RNA-seq of plant tissues to identify cytochrome P450s and dehydrogenases involved .

Q. How do researchers ensure reproducibility in studies involving this compound?

Adhere to standardized protocols for extraction (e.g., 70% ethanol, 48-hour reflux) and bioassays (e.g., PTP1B inhibition at pH 6.0, 37°C). Report detailed NMR parameters (e.g., δ 5.42 ppm for H-15) and chromatographic conditions (C18 column, 0.1% formic acid gradient) to enable replication .

Q. What interdisciplinary approaches integrate ethnopharmacology and modern metabolomics for studying this compound?

Combine LC-MS-based metabolite profiling with ethnobotanical surveys to prioritize plant tissues (e.g., roots in traditional medicine) for bioactive compound discovery. Validate therapeutic claims via in vitro (e.g., AChE inhibition) and in vivo models (e.g., zebrafish neurotoxicity assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.